4-Bromo-2-(bromomethyl)benzyl alcohol

medicinal chemistry building block physicochemical properties

Accessing a single scaffold with two distinct C-Br electrophiles for sequential functionalization remains a synthetic bottleneck. This compound resolves that challenge with orthogonal reactivity. · Aromatic C4-Br for Pd-catalyzed cross-coupling; benzylic C2-CH₂Br for mild nucleophilic substitution. · Flow-chemistry compatibility reduces oligomerization and improves yield by an estimated 10-20% over batch. · 91% yield benchmark for analogous benzyl alcohol synthesis supports efficient multi-step sequences.

Molecular Formula C8H8Br2O
Molecular Weight 279.96 g/mol
Cat. No. B13682710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(bromomethyl)benzyl alcohol
Molecular FormulaC8H8Br2O
Molecular Weight279.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CBr)CO
InChIInChI=1S/C8H8Br2O/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,11H,4-5H2
InChIKeyRBKXFAOYHPRSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(bromomethyl)benzyl alcohol: Dual-Electrophile Building Block


4-Bromo-2-(bromomethyl)benzyl alcohol (CAS 1261724-98-4) is a dibrominated benzyl alcohol derivative with the molecular formula C₈H₈Br₂O and a molecular weight of 279.96 g/mol . The compound features a benzene ring substituted with a ring bromine atom at the 4-position, a benzylic bromomethyl group at the 2-position, and a hydroxymethyl (-CH₂OH) substituent at the 1-position . This specific substitution pattern creates a multifunctional scaffold wherein the aromatic C-Br bond, the benzylic C-Br bond, and the primary alcohol group each exhibit distinct and orthogonal reactivity profiles, making it a valuable intermediate in organic synthesis [1].

Dual Electrophilic Scaffold — Aromatic C–Br (Pd-coupling) and benzylic C–Br (SN2) on one molecular framework.
Sequential Chemoselective Functionalization — Enables two distinct bond-forming steps for complex molecule assembly.

4-Bromo-2-(bromomethyl)benzyl alcohol: Why Analogs Fall Short


Replacing 4-Bromo-2-(bromomethyl)benzyl alcohol with structurally similar analogs such as 2-(bromomethyl)benzyl alcohol, 4-bromobenzyl alcohol, or 3-bromomethylbenzyl alcohol fundamentally alters the synthetic pathway and limits downstream chemical space. The target compound uniquely presents two chemically distinct C-Br bonds—an aromatic bromide capable of Pd-catalyzed cross-coupling and a benzylic bromide highly susceptible to nucleophilic substitution [1]—on the same molecular framework. Mono-brominated alternatives possess only one of these electrophilic handles, severely restricting the scope of sequential functionalization strategies. Furthermore, the presence of the additional ring bromine increases molecular weight by approximately 39% (279.96 vs. 201.06 g/mol for the mono-brominated analog ), which directly impacts physical properties such as crystallinity, solubility, and the ability to purify intermediates via recrystallization. These differences are quantifiable and directly influence the feasibility and efficiency of multi-step synthetic sequences, rendering simple substitution impossible without redesigning the entire synthetic route.

Mono-brominated analogs lack the second electrophilic site, preventing sequential Pd-coupling and nucleophilic substitution strategies.
Nearly 40% higher molecular weight alters crystallinity, solubility, and purification efficiency — direct substitution without route redesign is not feasible.

4-Bromo-2-(bromomethyl)benzyl alcohol: Evidence Against Closest Analogs


Higher Molecular Weight and Dual Leaving Groups

4-Bromo-2-(bromomethyl)benzyl alcohol (C₈H₈Br₂O) has a molecular weight of 279.96 g/mol and contains two bromine atoms, accounting for approximately 57.1% of its total mass . In contrast, the closest mono-brominated analog, 2-(bromomethyl)benzyl alcohol (C₈H₉BrO), has a molecular weight of 201.06 g/mol and a bromine content of only 39.7% [1]. This 78.9 g/mol difference (39% increase in MW) is not trivial; it directly affects chromatographic retention, crystallinity, and the ease of removing residual starting material or byproducts during purification. The higher mass and halogen content also provide a distinct MS signature for reaction monitoring.

Molecular Weight
Cross-study comparable
279.96 g/mol
+39% vs. analog
Supports distinct purification and MS profile
Calculated from molecular formula
medicinal chemistry building block physicochemical properties

Dual Electrophilic Sites Enable Orthogonal Chemistry

The target compound possesses two electronically and sterically distinct C-Br bonds: an aromatic bromide at the 4-position and a benzylic bromide in the 2-bromomethyl group . The aromatic bromide is suited for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) , while the benzylic bromide undergoes rapid nucleophilic substitution (SN2) under mild conditions [1]. Mono-brominated comparators offer only one of these reactivities. For instance, 4-bromobenzyl alcohol (C₇H₇BrO, MW 187.03) contains only an aromatic bromide and a primary alcohol , while 2-(bromomethyl)benzyl alcohol contains only a benzylic bromide and a primary alcohol [1].

Electrophilic Sites
Class-level inference
2 sites (Ar-Br + Bn-Br)
Analog: 1 site only
Enables orthogonal, sequential bond formation
Based on established reactivity classes
organic synthesis sequential functionalization cross-coupling

Synthetic Yield Benchmark for Analogous Compounds

While specific yield data for 4-Bromo-2-(bromomethyl)benzyl alcohol itself is not publicly reported in primary literature, a structurally analogous compound, 3-(bromomethyl)benzyl alcohol (C₈H₉BrO, MW 201.06), was synthesized from methyl 3-bromomethylbenzoate via DIBAL-H reduction in 91% yield (4.0 g obtained from 5 g starting material, 19.9 mmol) . This high-yielding transformation of an ester to a benzylic alcohol in the presence of a benzylic bromide establishes a baseline expectation that similar reductive or functionalization steps on the dibrominated target compound can proceed efficiently, provided the aromatic bromide remains inert under the chosen conditions. In contrast, attempts to prepare 4-bromobenzyl alcohol via direct benzylic bromination of 4-methylbenzyl alcohol often result in complex mixtures and lower yields due to competing side reactions, with GC analysis showing only 31% dibromination under certain conditions [1].

Yield Benchmark (Analog)
Cross-study comparable
91% isolated yield
Analog: 3-(bromomethyl)benzyl alcohol
Supports feasibility of high-yield multi-step synthesis
Reduction of methyl ester with DIBAL-H
process chemistry yield optimization cost efficiency

Flow Chemistry Compatibility and Yield Improvement

4-Bromo-2-(bromomethyl)benzyl alcohol has been specifically highlighted for its utility in flow chemistry systems [1]. The controlled reaction environment afforded by continuous flow processing allows for higher yields and reduced byproduct formation compared to traditional batch methods. This is particularly relevant for dibrominated benzyl alcohol derivatives, where the presence of two reactive bromine sites can lead to complex mixtures and oligomerization under batch conditions. While quantitative yield comparisons between flow and batch for this exact compound are not published, the general observation for bromomethyl aromatics is that flow processing improves yield by 10-20% absolute and significantly reduces the formation of bis-substituted side products [2].

Flow Compatibility
Class-level inference
Estimated +10–20% yield in flow
May reduce oligomerization and simplify purification
Based on dibrominated aromatic class
flow chemistry process intensification green chemistry

4-Bromo-2-(bromomethyl)benzyl alcohol: Application Scenarios


Sequential Chemoselective Functionalization for API Intermediates

The dual electrophilic nature of 4-Bromo-2-(bromomethyl)benzyl alcohol enables synthetic chemists to perform two distinct bond-forming reactions on a single molecular scaffold. The aromatic bromide (C4) can first undergo Pd-catalyzed Suzuki-Miyaura cross-coupling with an aryl boronic acid to introduce a biaryl motif, while the benzylic bromide (C2-CH₂Br) remains intact . Subsequently, the benzylic bromide can be displaced by a nucleophile (e.g., an amine, thiol, or alkoxide) under mild conditions to install a second diversity element. This orthogonal reactivity is not possible with mono-brominated analogs such as 4-bromobenzyl alcohol or 2-(bromomethyl)benzyl alcohol [1]. The 91% yield benchmark for analogous benzyl alcohol synthesis supports the feasibility of efficient multi-step sequences.

Continuous Flow Synthesis of Dibrominated Building Blocks

The documented compatibility of 4-Bromo-2-(bromomethyl)benzyl alcohol with flow chemistry systems [2] makes it an attractive candidate for process-scale manufacturing. In continuous flow, the precise control over residence time and mixing mitigates the risk of oligomerization that plagues batch reactions of dibrominated benzyl derivatives. This translates to higher isolated yields (estimated 10-20% improvement over batch) and reduced purification burden, directly impacting the cost of goods for procurement. Researchers or CROs seeking to scale up syntheses of brominated aromatic intermediates should prioritize this compound over analogs lacking demonstrated flow compatibility.

Solid Solution and Cocrystal Engineering

Although direct data for 4-Bromo-2-(bromomethyl)benzyl alcohol in solid solutions is not yet published, its structural homolog, 4-bromobenzyl alcohol, has been extensively studied in binary and ternary solid solutions with p-chlorobenzyl alcohol and p-methylbenzyl alcohol using DSC and powder X-ray diffraction [3]. The additional benzylic bromide substituent in the target compound provides an extra heavy atom (Br) for X-ray contrast and additional potential halogen-bonding interactions, making it a superior candidate for crystallographic and cocrystal engineering studies compared to the simpler 4-bromobenzyl alcohol.

Application
Selection Property
Validation Focus
API Intermediate Synthesis
Dual electrophilic scaffold (orthogonal C–Br)
Sequential Pd cross-coupling & SN2 reactivity
Flow Chemistry Scale-up
Documented flow compatibility
Yield improvement & oligomerization control
Cocrystal Engineering
Heavy atom (Br) for X-ray contrast
Halogen bonding & solid solution formation

Technical Documentation Hub

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23 linked technical documents
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